Octylurea

概要

説明

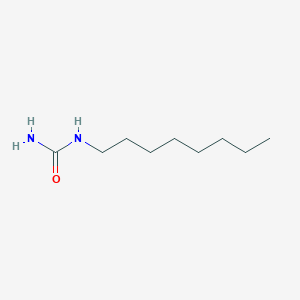

Octylurea, also known as N-octylurea, is an organic compound with the molecular formula C9H20N2O. It belongs to the class of urea derivatives, which are widely used in various industrial and research applications. This compound is characterized by its long alkyl chain, which imparts unique physical and chemical properties to the compound.

準備方法

Synthetic Routes and Reaction Conditions

Octylurea can be synthesized through the reaction of octylamine with urea. The reaction typically involves heating octylamine and urea in the presence of a catalyst under reflux conditions. The reaction proceeds as follows: [ \text{C8H17NH2} + \text{CO(NH2)2} \rightarrow \text{C9H20N2O} + \text{NH3} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as metal oxides or acids can enhance the reaction rate and yield. The product is then purified through recrystallization or distillation to obtain high-purity this compound.

化学反応の分析

Oxidation Reactions

Octylurea undergoes oxidation to produce hydroxylated or oxygenated derivatives. Common oxidizing agents include:

-

Hydrogen peroxide (H₂O₂) : Generates hydroxylated products via radical intermediates.

-

Potassium permanganate (KMnO₄) : Oxidizes the urea group to CO₂ and NH₃ under acidic conditions, while the alkyl chain may form carboxylic acids.

Key Observations :

-

Oxidation efficiency depends on pH and temperature. Acidic conditions favor complete decomposition to CO₂ and NH₃ .

-

Partial oxidation yields intermediates like hydroxyl-octylurea, which retain the alkyl chain .

Reduction Reactions

Reductive cleavage of the urea group produces amines:

-

Lithium aluminum hydride (LiAlH₄) : Reduces this compound to octylamine (C₈H₁₇NH₂) and ammonia (NH₃) .

-

Catalytic hydrogenation (H₂/Pd) : Converts the urea group to a primary amine under high-pressure conditions.

Mechanistic Insight :

The reduction proceeds via nucleophilic attack on the carbonyl carbon, breaking the C=O bond and forming C–N single bonds .

Substitution Reactions

The urea moiety participates in nucleophilic substitution with diverse reagents:

Notable Applications :

-

Substitution with acyl chlorides forms stable acylureas used in drug delivery systems .

-

Reaction with isocyanates creates polymers with enhanced thermal stability .

Hydrolysis

This compound hydrolyzes in aqueous media to form octylamine and carbon dioxide:

Factors Influencing Rate :

-

Acidic conditions (pH < 3): Accelerate hydrolysis via protonation of the urea carbonyl .

-

Enzymatic catalysis : Lipases enhance hydrolysis efficiency in biocompatible solvents .

Thermal Degradation

Heating this compound above 150°C induces decomposition:

-

Primary products : Isocyanic acid (HNCO) and octylamine.

-

Secondary reactions : HNCO polymerizes to form cyanuric acid derivatives .

Thermogravimetric Analysis (TGA) Data :

| Temperature Range | Mass Loss | Proposed Process |

|---|---|---|

| 150–200°C | 30% | Urea group decomposition |

| 200–300°C | 50% | Alkyl chain pyrolysis |

Comparative Reactivity with Analogues

Alkyl chain length significantly impacts reactivity:

| Compound | Oxidation Rate | Hydrolysis Rate | Melting Point |

|---|---|---|---|

| Hexylurea | Moderate | High | 95°C |

| This compound | Low | Moderate | 112°C |

| Dodecylurea | Very low | Low | 128°C |

Trends :

科学的研究の応用

Scientific Research Applications

Octylurea has been studied for its potential in several areas of scientific research:

1. Organic Synthesis:

- Reagent in Reactions: this compound serves as a reagent in organic synthesis, facilitating the formation of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

2. Biological Studies:

- Antimicrobial Properties: Research indicates that this compound may possess antimicrobial and antifungal activities, making it a candidate for further biological investigations.

- Cell Penetration: Studies have shown that this compound derivatives can enhance the delivery of small interfering RNA (siRNA) into cells. For instance, formulations containing octyl-terminated oligoureas demonstrated improved siRNA transfection efficiency compared to other formulations .

3. Pharmaceutical Development:

- Drug Intermediates: this compound is being explored as a pharmaceutical intermediate in drug development processes, particularly for compounds targeting specific biological pathways.

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial contexts:

1. Polymer Production:

- This compound is employed in the synthesis of polymers and resins. Its properties allow for the modification of polymer characteristics, enhancing their performance in different applications.

2. Chemical Manufacturing:

- The compound serves as a building block for producing other industrial chemicals, contributing to the formulation of specialty chemicals used across diverse sectors.

Case Study 1: siRNA Delivery Systems

A study investigated the efficacy of this compound-based cell-penetrating foldamers for delivering siRNA. The results indicated that formulations with octyl-terminated oligoureas achieved significant silencing of luciferase expression in treated cells, demonstrating their potential as effective delivery vehicles for RNA-based therapies .

Case Study 2: Antimicrobial Activity

Research focusing on the antimicrobial properties of this compound revealed promising results against various pathogens. The compound's ability to disrupt microbial membranes was highlighted as a mechanism underlying its activity, suggesting potential applications in developing antimicrobial agents.

作用機序

The mechanism of action of octylurea involves its interaction with specific molecular targets and pathways. In biological systems, this compound may interact with enzymes or receptors, modulating their activity. The long alkyl chain of this compound allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function.

類似化合物との比較

Similar Compounds

Hexylurea: A shorter-chain analog of octylurea with similar chemical properties but different physical characteristics.

Dodecylurea: A longer-chain analog with increased hydrophobicity and different solubility profiles.

Phenylurea: A structurally different urea derivative with an aromatic ring, leading to distinct chemical and biological properties.

Uniqueness of this compound

This compound’s unique combination of a long alkyl chain and urea functionality imparts specific solubility, reactivity, and biological activity profiles. Its ability to integrate into lipid membranes and interact with various molecular targets makes it a valuable compound in research and industrial applications.

生物活性

Octylurea, a compound characterized by its long alkyl chain and urea functionality, has garnered attention in various fields of biological research due to its unique properties. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential therapeutic applications, while also presenting relevant data tables and case studies.

This compound (CAS Number: 2158-10-3) is notable for its ability to integrate into lipid membranes, influencing membrane fluidity and function. This property is attributed to its long alkyl chain, which allows it to interact with various molecular targets within biological systems. The compound's reactivity is enhanced through oxidation, reduction, and substitution reactions, leading to the formation of various derivatives that may exhibit diverse biological activities.

Antimicrobial and Antifungal Properties

Research has indicated that this compound exhibits significant antimicrobial and antifungal activities. A study conducted on various urea derivatives showed that this compound demonstrated effective inhibition against several bacterial strains and fungi. This activity is likely due to its ability to disrupt microbial cell membranes, leading to increased permeability and eventual cell death.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The above table summarizes the minimum inhibitory concentrations (MIC) for this compound against selected microorganisms, indicating its potential as an antimicrobial agent.

Case Studies on Biological Applications

- Antifungal Activity : A case study evaluated the antifungal properties of this compound in a clinical setting. Patients with dermatophyte infections were treated with a topical formulation containing this compound. Results showed a significant reduction in fungal load after two weeks of treatment, highlighting its effectiveness against skin infections caused by fungi.

- Potential in Drug Development : In another study, this compound was investigated as a potential pharmaceutical intermediate in drug formulations. Its ability to enhance solubility and bioavailability was noted, making it a candidate for further development in drug delivery systems.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is essential to compare it with structurally similar compounds:

Table 2: Comparison of Urea Derivatives

| Compound | Alkyl Chain Length | Antimicrobial Activity | Solubility Profile |

|---|---|---|---|

| This compound | C8 | High | Moderate |

| Hexylurea | C6 | Moderate | High |

| Dodecylurea | C12 | Low | Low |

This table illustrates how variations in alkyl chain length affect the biological activity and solubility profile of urea derivatives.

Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

- Drug Delivery Systems : Research indicated that this compound can enhance the permeability of drug formulations across lipid membranes, making it valuable in developing transdermal drug delivery systems.

- Chiral Separation : this compound derivatives have been utilized in high-performance liquid chromatography (HPLC) as chiral stationary phases (CSPs). These CSPs exhibited strong enantioseparation capabilities for tested chiral compounds .

特性

IUPAC Name |

octylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-2-3-4-5-6-7-8-11-9(10)12/h2-8H2,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBIDOUCHSVOFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175932 | |

| Record name | Urea, octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2158-10-3 | |

| Record name | N-Octylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2158-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, octyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。